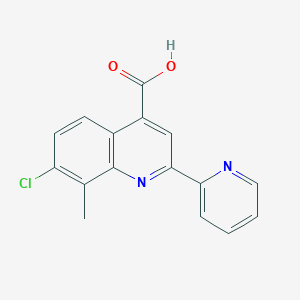
7-Chloro-8-methyl-2-pyridin-2-ylquinoline-4-carboxylic acid
Overview
Description
Scientific Research Applications
Antibacterial Properties
7-Chloro-8-methyl-2-pyridin-2-ylquinoline-4-carboxylic acid has been explored for its potential antibacterial properties. Research conducted in the late 20th and early 21st centuries focused on the synthesis of various quinoline derivatives, including those with modifications at the 7-position, to assess their effectiveness against a broad spectrum of bacterial strains. These studies revealed that certain derivatives exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including resistant strains such as Pseudomonas aeruginosa. The structural modification of quinoline compounds, by introducing different substituents, plays a significant role in enhancing their antibacterial efficacy. For instance, the introduction of amino and nitro groups at specific positions has been shown to significantly improve their antibacterial properties, making these compounds promising candidates for the development of new antibacterial agents (Miyamoto et al., 1990).
Synthesis and Chemical Reactivity
The compound has also served as a key intermediate in the synthesis of a variety of heterocyclic compounds with potential pharmacological activities. Techniques such as microwave-irradiated synthesis have been employed to produce derivatives with enhanced yields and reduced reaction times. These synthetic approaches have facilitated the exploration of the compound's reactivity and its utility in constructing complex molecular architectures. Such synthetic endeavors have not only expanded the chemical space of quinoline derivatives but have also contributed to the understanding of the structure-activity relationships that govern their biological activities (Bhatt & Agrawal, 2010).
Pharmacological Potential
Beyond its antibacterial applications, 7-Chloro-8-methyl-2-pyridin-2-ylquinoline-4-carboxylic acid and its derivatives have been investigated for various pharmacological properties, including antinociceptive, anti-inflammatory, and anticonvulsant activities. These studies have demonstrated that certain quinoline carboxamide derivatives exhibit significant pharmacological effects in vivo, highlighting the therapeutic potential of these compounds in managing pain, inflammation, and convulsions. The organocatalytic synthesis of these derivatives has been optimized to achieve good to excellent yields, further underscoring the feasibility of developing clinically relevant drugs from this chemical scaffold (Wilhelm et al., 2014).
Antioxidant Properties
The antioxidant properties of 7-Chloro-8-methyl-2-pyridin-2-ylquinoline-4-carboxylic acid derivatives have also been explored. Research indicates that certain triazoyl carboxylates synthesized from this compound exhibit promising in vitro antioxidant activity. These findings suggest potential applications in preventing oxidative stress-related diseases, further broadening the scope of therapeutic uses for this chemical scaffold (Saraiva et al., 2015).
Safety and Hazards
properties
IUPAC Name |
7-chloro-8-methyl-2-pyridin-2-ylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2/c1-9-12(17)6-5-10-11(16(20)21)8-14(19-15(9)10)13-4-2-3-7-18-13/h2-8H,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNUJZLCVCZKFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)O)C3=CC=CC=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90397638 | |
| Record name | 7-chloro-8-methyl-2-pyridin-2-ylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-8-methyl-2-pyridin-2-ylquinoline-4-carboxylic acid | |
CAS RN |
588696-82-6 | |
| Record name | 7-chloro-8-methyl-2-pyridin-2-ylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



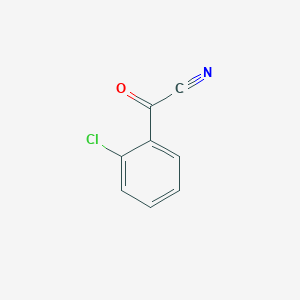
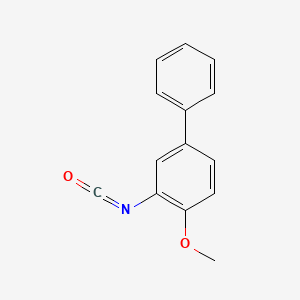
![6-Tosyl-6-azabicyclo[3.1.0]hexane](/img/structure/B1598583.png)

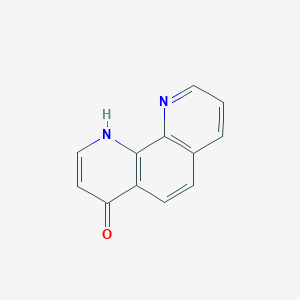
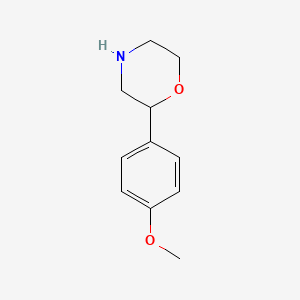
![2-[(1-ethoxycarbonyl-3-phenyl-propyl)amino]propanoic Acid](/img/structure/B1598587.png)
![2-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1598589.png)
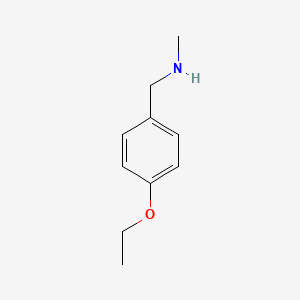
![4-Methoxy-3-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B1598593.png)

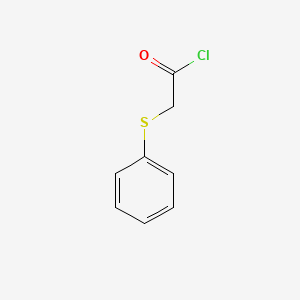
![2-[[4-amino-2-[[2-[[1-[2-[[2-[[2-[[2-[[5-(diaminomethylideneamino)-2-[(2,4-diamino-4-oxobutanoyl)amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoic acid](/img/structure/B1598598.png)
